Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)
Description
IUPAC Name: Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) Molecular Formula: C₉H₁₄O Structural Features:
- A ketone group (ethanone) attached to a phenyl ring substituted at the ortho position with a 1-propynyl group (–C≡C–CH₃).
Properties
CAS No. |
171258-00-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-(2-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,1-2H3 |
InChI Key |
RFCFSNWVVVNBPP-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=CC=C1C(=O)C |
Canonical SMILES |
CC#CC1=CC=CC=C1C(=O)C |
Synonyms |
Ethanone, 1-[2-(1-propynyl)phenyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Limited experimental data (e.g., melting point, solubility) are available in the provided evidence. However, the propynyl group likely enhances hydrophobicity compared to unsubstituted phenyl ethanones.
Comparison with Structural Analogs
The following table summarizes structural analogs of ethanone derivatives, highlighting substituent effects and properties:
Structural and Functional Group Analysis
- Electron-Withdrawing vs. In contrast, methoxy () and methylamino () groups are electron-donating, altering electronic density on the aromatic ring . Halogenated Derivatives (e.g., chloro in ) increase molecular weight and polarity, influencing bioavailability and toxicity profiles .
Steric Effects :
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Trihydroxy-substituted ethanones () show promise in antimicrobial applications due to phenolic hydroxyl groups .
- Material Science: Bicyclo[1.1.1]pentane ethanones () are explored as monomers for high-performance polymers .
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